![molecular formula C6H11ClF3N B1383435 1-Cyclopropyl-3,3,3-trifluoropropan-1-amine hydrochloride CAS No. 1788615-23-5](/img/structure/B1383435.png)
1-Cyclopropyl-3,3,3-trifluoropropan-1-amine hydrochloride
Overview
Description
“1-Cyclopropyl-3,3,3-trifluoropropan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1788615-23-5 . It has a molecular weight of 189.61 and its molecular formula is C6H11ClF3N . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “1-Cyclopropyl-3,3,3-trifluoropropan-1-amine hydrochloride” is 1S/C6H10F3N.ClH/c7-6(8,9)3-5(10)4-1-2-4;/h4-5H,1-3,10H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-Cyclopropyl-3,3,3-trifluoropropan-1-amine hydrochloride” is a powder that is stored at room temperature . Its molecular weight is 189.61 and its molecular formula is C6H11ClF3N .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound is valuable for its potential use in the synthesis of pharmaceuticals. Its trifluoromethyl group can increase the metabolic stability of potential drug candidates, making it a useful moiety in drug design .
Agriculture
For agricultural applications, the compound could be explored for the development of novel agrochemicals. Its structural uniqueness might offer new modes of action against pests or contribute to plant growth regulation .
Material Science
In material science, the compound’s unique properties could be harnessed in the synthesis of new polymers or coatings. The presence of the cyclopropyl group and the trifluoromethyl group could impart desirable characteristics such as resistance to degradation or extreme temperatures .
Environmental Science
Environmental scientists might investigate the compound for its breakdown products and their environmental impact. Understanding its stability and reactivity could inform safety protocols for its handling and disposal .
Biochemistry
Biochemists may study this compound as a building block for synthesizing compounds that can interact with biological systems. It could be used to mimic or interfere with natural biochemical processes, providing insights into enzyme function or metabolic pathways .
Pharmacology
In pharmacology, researchers could examine the pharmacokinetics and pharmacodynamics of derivatives of this compound. Its ability to cross biological membranes due to its lipophilicity could be particularly useful in drug delivery systems .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-cyclopropyl-3,3,3-trifluoropropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)3-5(10)4-1-2-4;/h4-5H,1-3,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPAUODHQWKYBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3,3,3-trifluoropropan-1-amine hydrochloride | |
CAS RN |
1788615-23-5 | |
Record name | 1-cyclopropyl-3,3,3-trifluoropropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.